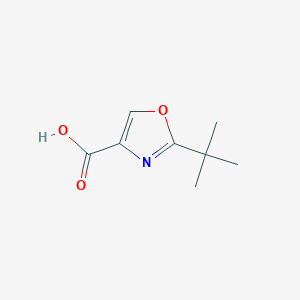
1-Cyclopentylpiperidin-4-carbonsäure
Übersicht
Beschreibung
1-Cyclopentylpiperidine-4-carboxylic acid (1-CPPCA) is a cyclic carboxylic acid derived from piperidine, an organic compound with a wide range of uses in the scientific community. 1-CPPCA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and food additives. It is also used in the production of polymers, surfactants, and other materials. 1-CPPCA has several advantages over other carboxylic acids, including its high solubility, low toxicity, and low cost.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
Piperidinderivate, einschließlich 1-Cyclopentylpiperidin-4-carbonsäure, sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Sie spielen aufgrund ihrer breiten Palette biologischer Aktivitäten eine bedeutende Rolle in der pharmazeutischen Industrie.
Alkaloide
Diese Verbindungen finden sich auch in verschiedenen Alkaloiden . Alkaloide sind eine Gruppe natürlich vorkommender chemischer Verbindungen, die meist basische Stickstoffatome enthalten. Sie haben eine große Bandbreite pharmakologischer Aktivitäten und werden in der Medizin sowie in der Landwirtschaft als Pestizide eingesetzt.
Synthese von substituierten Piperidinen
This compound könnte potenziell zur Synthese von substituierten Piperidinen verwendet werden . Substituierte Piperidine sind eine Klasse organischer Verbindungen, bei denen ein oder mehrere Wasserstoffatome im Piperidinring durch andere Gruppen ersetzt sind.
Synthese von Spiropiperidinen
Diese Verbindung könnte auch zur Synthese von Spiropiperidinen verwendet werden . Spiropiperidine sind eine Art organischer Verbindung, die einen Piperidinring enthält, der mit einem anderen Ring verschmolzen ist.
Synthese von kondensierten Piperidinen
This compound könnte zur Synthese von kondensierten Piperidinen verwendet werden . Kondensierte Piperidine sind eine Klasse organischer Verbindungen, bei denen der Piperidinring mit einem oder mehreren anderen Ringen verschmolzen ist.
Synthese von Piperidinonen
Diese Verbindung könnte potenziell zur Synthese von Piperidinonen verwendet werden . Piperidinone sind eine Klasse organischer Verbindungen, die einen Piperidinring mit einer Ketonfunktion enthalten.
Eigenschaften
IUPAC Name |
1-cyclopentylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYDLXRGEMJMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629562 | |
| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897094-32-5 | |
| Record name | 1-Cyclopentylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)






